2-[4-(2,3-Epoxypropoxy)phenyl]acetamide
CAS No.: 29122-69-8
VCID: VC0194417
Molecular Formula: C11H13NO3
Molecular Weight: 207.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide - 29122-69-8](/images/no_structure.jpg)
Description | 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide is a chemical compound with the molecular formula and a molecular weight of 207.23 g/mol . It is also known by several synonyms, including 29122-69-8, 4-(2,3-Epoxypropoxy)phenylacetamide, and 2-[4-(2,3-epoxypropoxy)phenyl]acetamide . The compound has a role in various chemical classifications and is identified by several identifiers such as PubChem CID 119857, CAS registry number 29122-69-8, and InChIKey SOGKXLVYZZXFTN-UHFFFAOYSA-N . A similar compound, Metoprolol Acid, also contains an epoxypropoxy group and shares some structural similarities . 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide has been identified across multiple databases and chemical inventories, including PubChem, CAS Common Chemistry, EPA DSSTox, and the European Chemicals Agency (ECHA) . These databases provide comprehensive information on its structure, identifiers, safety, and potential hazards . As an experienced research assistant, my responsibilities often include conducting comprehensive research, analyzing data, and managing projects . This involves designing and implementing research protocols, collecting and analyzing data, and assisting in preparing research reports and publications . Effective communication of research findings, collaboration with team members, and adherence to ethical and safety protocols are also crucial aspects of the role . A strong background in biology, biochemistry, or a related field, combined with excellent analytical and organizational skills, is essential for success in this position . |
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CAS No. | 29122-69-8 |
Product Name | 2-[4-(2,3-Epoxypropoxy)phenyl]acetamide |
Molecular Formula | C11H13NO3 |
Molecular Weight | 207.23 g/mol |
IUPAC Name | 2-[4-(oxiran-2-ylmethoxy)phenyl]acetamide |
Standard InChI | InChI=1S/C11H13NO3/c12-11(13)5-8-1-3-9(4-2-8)14-6-10-7-15-10/h1-4,10H,5-7H2,(H2,12,13) |
Standard InChIKey | SOGKXLVYZZXFTN-UHFFFAOYSA-N |
SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Canonical SMILES | C1C(O1)COC2=CC=C(C=C2)CC(=O)N |
Appearance | White Solid |
Purity | > 95% |
Synonyms | 4-(Oxiranylmethoxy)benzeneacetamide; 2-(4-Oxiranylmethoxy-phenyl)-acetamide; 4-(2,3-Epoxypropoxy)phenylacetamide; 1,2,3,4-Tetrahydro-4-oxacarbazole; p-(2,3-Epoxypropyloxy)phenylacetamide |
PubChem Compound | 119857 |
Last Modified | Aug 15 2023 |
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